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molecular formula C8H7NO3 B150658 4'-Nitroacetophenone CAS No. 100-19-6

4'-Nitroacetophenone

Cat. No. B150658
M. Wt: 165.15 g/mol
InChI Key: YQYGPGKTNQNXMH-UHFFFAOYSA-N
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Patent
US08541448B2

Procedure details

Into a 100-mL 3-necked round-bottom flask, was placed a solution of 1-(4-nitrophenyl)ethanone (6 g, 36.36 mmol, 1.00 equiv) in ethanol (100 mL), water (15 mL). This was followed by the addition of NH4Cl (3.85 g, 72.64 mmol, 2.00 equiv) in several batches. To this was added Fe (10.18 g, 181.79 mmol, 5.00 equiv) in several batches, while the temperature was maintained at reflux. The resulting mixture was heated to reflux for 2 h. The solids were filtered out and the resulting filtrate was concentrated under vacuum. The residue was diluted with 50 mL of water. The resulting solution was extracted with 3×50 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum to give 3.1 g (60%) of 1-(4-aminophenyl)ethanone as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
10.18 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1)([O-])=O.[NH4+].[Cl-]>C(O)C.O.[Fe]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
3.85 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10.18 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL 3-necked round-bottom flask, was placed
TEMPERATURE
Type
TEMPERATURE
Details
while the temperature was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08541448B2

Procedure details

Into a 100-mL 3-necked round-bottom flask, was placed a solution of 1-(4-nitrophenyl)ethanone (6 g, 36.36 mmol, 1.00 equiv) in ethanol (100 mL), water (15 mL). This was followed by the addition of NH4Cl (3.85 g, 72.64 mmol, 2.00 equiv) in several batches. To this was added Fe (10.18 g, 181.79 mmol, 5.00 equiv) in several batches, while the temperature was maintained at reflux. The resulting mixture was heated to reflux for 2 h. The solids were filtered out and the resulting filtrate was concentrated under vacuum. The residue was diluted with 50 mL of water. The resulting solution was extracted with 3×50 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum to give 3.1 g (60%) of 1-(4-aminophenyl)ethanone as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
10.18 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1)([O-])=O.[NH4+].[Cl-]>C(O)C.O.[Fe]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
3.85 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
10.18 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL 3-necked round-bottom flask, was placed
TEMPERATURE
Type
TEMPERATURE
Details
while the temperature was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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